molecular formula C11H11ClN2O B14341206 2-(7-Chloro-2,3-dihydro-1-benzofuran-2-yl)-4,5-dihydro-1H-imidazole CAS No. 93854-89-8

2-(7-Chloro-2,3-dihydro-1-benzofuran-2-yl)-4,5-dihydro-1H-imidazole

Cat. No.: B14341206
CAS No.: 93854-89-8
M. Wt: 222.67 g/mol
InChI Key: KIHYZHPQWRBRML-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(7-Chloro-2,3-dihydro-1-benzofuran-2-yl)-4,5-dihydro-1H-imidazole is a chemical compound that features a benzofuran ring substituted with a chlorine atom and an imidazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(7-Chloro-2,3-dihydro-1-benzofuran-2-yl)-4,5-dihydro-1H-imidazole typically involves the following steps:

    Formation of the Benzofuran Ring: The benzofuran ring can be synthesized through the cyclization of appropriate precursors under acidic or basic conditions.

    Formation of the Imidazole Ring: The imidazole ring can be synthesized through the condensation of appropriate diamines with aldehydes or ketones under acidic or basic conditions.

    Coupling of Benzofuran and Imidazole Rings: The final step involves coupling the benzofuran and imidazole rings through a suitable linker, which can be achieved using various coupling agents and reaction conditions.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This can include the use of advanced techniques such as continuous flow reactors, high-throughput screening, and process optimization.

Chemical Reactions Analysis

Types of Reactions

2-(7-Chloro-2,3-dihydro-1-benzofuran-2-yl)-4,5-dihydro-1H-imidazole can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction can be achieved using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The chlorine atom can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Formation of oxidized derivatives such as carboxylic acids or ketones.

    Reduction: Formation of reduced derivatives such as alcohols or amines.

    Substitution: Formation of substituted derivatives with various functional groups.

Scientific Research Applications

2-(7-Chloro-2,3-dihydro-1-benzofuran-2-yl)-4,5-dihydro-1H-imidazole has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Investigated for its potential therapeutic effects in various diseases.

    Industry: Used in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 2-(7-Chloro-2,3-dihydro-1-benzofuran-2-yl)-4,5-dihydro-1H-imidazole involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

  • 2-(7-Chloro-2,3-dihydro-1-benzofuran-2-yl)acetic acid
  • (7-Chloro-2,3-dihydro-1-benzofuran-2-yl)methanol

Uniqueness

2-(7-Chloro-2,3-dihydro-1-benzofuran-2-yl)-4,5-dihydro-1H-imidazole is unique due to its specific combination of a benzofuran ring with a chlorine atom and an imidazole ring. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications.

Properties

CAS No.

93854-89-8

Molecular Formula

C11H11ClN2O

Molecular Weight

222.67 g/mol

IUPAC Name

2-(7-chloro-2,3-dihydro-1-benzofuran-2-yl)-4,5-dihydro-1H-imidazole

InChI

InChI=1S/C11H11ClN2O/c12-8-3-1-2-7-6-9(15-10(7)8)11-13-4-5-14-11/h1-3,9H,4-6H2,(H,13,14)

InChI Key

KIHYZHPQWRBRML-UHFFFAOYSA-N

Canonical SMILES

C1CN=C(N1)C2CC3=C(O2)C(=CC=C3)Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.